2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a complex organic compound that features a combination of fluorophenoxy, pyrimidinyl, piperazine, and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.
Synthesis of the Azetidinyl Intermediate: Concurrently, the azetidinyl intermediate is synthesized by reacting azetidine with a suitable carbonyl compound.
Coupling Reaction: The fluorophenoxy intermediate is then coupled with the azetidinyl intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Piperazine and Pyrimidine Addition: The final step involves the addition of the piperazine and pyrimidine groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and azetidinyl moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy and pyrimidine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Products include oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone has several research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological and psychiatric disorders.
Biological Studies: Used in studies to understand its interaction with specific enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Pharmaceutical Development: Explored for its efficacy and safety in preclinical trials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. The piperazine and pyrimidine groups are crucial for binding to these targets, while the fluorophenoxy and azetidinyl moieties enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
- 2-(2-Bromophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
Uniqueness
Compared to its analogs, 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone offers unique properties such as enhanced metabolic stability and improved binding affinity due to the presence of the fluorine atom. This makes it a more promising candidate for drug development.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c21-16-4-1-2-5-17(16)29-14-18(27)26-12-15(13-26)19(28)24-8-10-25(11-9-24)20-22-6-3-7-23-20/h1-7,15H,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXNFEPMXDIDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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